molecular formula C15H19N5O2S B12577316 N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide CAS No. 610794-21-3

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide

Cat. No.: B12577316
CAS No.: 610794-21-3
M. Wt: 333.4 g/mol
InChI Key: SBHUGNBDUYEJFA-UHFFFAOYSA-N
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Description

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features an azide group, a dimethylamino group, and a naphthalenesulfonamide moiety, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide typically involves multiple steps. One common route includes the following steps:

    Preparation of 3-Azidopropylamine: This can be achieved by reacting 3-chloropropylamine with sodium azide in a polar solvent such as dimethylformamide (DMF) under reflux conditions.

    Formation of Naphthalenesulfonamide Derivative: The next step involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with 3-azidopropylamine in the presence of a base like triethylamine. This reaction is typically carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, polar solvents (e.g., DMF), reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, inert atmosphere.

    Cycloaddition: Copper(I) catalysts, polar solvents, room temperature or elevated temperatures.

Major Products Formed

    Amines: From reduction of the azide group.

    Triazoles: From cycloaddition reactions with alkynes.

Scientific Research Applications

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in click chemistry.

    Biology: Employed in the study of protein labeling and bioorthogonal chemistry due to its azide functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide largely depends on its functional groups:

    Azide Group: Can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with biological processes.

    Dimethylamino Group: Contributes to the compound’s solubility and reactivity, facilitating interactions with various molecular targets.

    Naphthalenesulfonamide Moiety: Provides a rigid aromatic structure that can interact with specific proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide: Similar structure but with an amine group instead of an azide.

    N-(3-Azidopropyl)-1-naphthalenesulfonamide: Lacks the dimethylamino group, affecting its reactivity and solubility.

    N-(3-Azidopropyl)-5-(methylamino)-1-naphthalenesulfonamide: Contains a methylamino group instead of a dimethylamino group, altering its chemical properties.

Uniqueness

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide is unique due to the combination of its azide, dimethylamino, and naphthalenesulfonamide groups. This combination imparts distinct reactivity and versatility, making it valuable for various applications in research and industry.

Properties

CAS No.

610794-21-3

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(3-azidopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C15H19N5O2S/c1-20(2)14-8-3-7-13-12(14)6-4-9-15(13)23(21,22)18-11-5-10-17-19-16/h3-4,6-9,18H,5,10-11H2,1-2H3

InChI Key

SBHUGNBDUYEJFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN=[N+]=[N-]

Origin of Product

United States

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